molecular formula C12H16O B2643107 1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene CAS No. 4957-17-9

1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene

Cat. No.: B2643107
CAS No.: 4957-17-9
M. Wt: 176.259
InChI Key: WPDNSARDDOLSKE-UHFFFAOYSA-N
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Description

1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene is an organic compound with the molecular formula C12H16O It is a derivative of benzene, featuring a methoxy group and a 3-methylbut-2-en-1-yl substituent

Scientific Research Applications

1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxybenzene (anisole) with 3-methylbut-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond into a single bond.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism by which 1-methoxy-2-(3-methylbut-2-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The 3-methylbut-2-en-1-yl group provides steric hindrance, affecting the compound’s overall shape and interaction with enzymes or receptors.

Comparison with Similar Compounds

  • 1-Methoxy-4-(3-methylbut-2-en-2-yl)benzene
  • 1-Methoxy-2-(3-methylbut-3-en-1-yl)benzene

Comparison: 1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene is unique due to the position of its substituents, which influences its chemical reactivity and physical properties. Compared to its isomers, this compound may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-methoxy-2-(3-methylbut-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)8-9-11-6-4-5-7-12(11)13-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDNSARDDOLSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC=CC=C1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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